3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Brand Name: Vulcanchem
CAS No.: 895642-56-5
VCID: VC7773547
InChI: InChI=1S/C24H22N2O3S/c1-17-8-10-18(11-9-17)15-26-24-21-14-19(29-2)12-13-22(21)25-16-23(24)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26)
SMILES: CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC
Molecular Formula: C24H22N2O3S
Molecular Weight: 418.51

3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine

CAS No.: 895642-56-5

Cat. No.: VC7773547

Molecular Formula: C24H22N2O3S

Molecular Weight: 418.51

* For research use only. Not for human or veterinary use.

3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine - 895642-56-5

Specification

CAS No. 895642-56-5
Molecular Formula C24H22N2O3S
Molecular Weight 418.51
IUPAC Name 3-(benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Standard InChI InChI=1S/C24H22N2O3S/c1-17-8-10-18(11-9-17)15-26-24-21-14-19(29-2)12-13-22(21)25-16-23(24)30(27,28)20-6-4-3-5-7-20/h3-14,16H,15H2,1-2H3,(H,25,26)
Standard InChI Key KAGMYSWSSKXSEA-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC

Introduction

Chemical Characterization and Structural Analysis

Molecular Architecture

3-(Benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine (Molecular Formula: C24H22N2O3S\text{C}_{24}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}) consists of a quinoline core substituted at positions 3, 4, and 6. Key structural elements include:

  • Position 3: Benzenesulfonyl group (Ph-SO2\text{Ph-SO}_2) contributing to electrophilic reactivity.

  • Position 4: NN-((4-methylphenyl)methyl)amine, enhancing lipophilicity (logP = 4.45) .

  • Position 6: Methoxy group (OCH3\text{OCH}_3) influencing electronic distribution .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight418.51 g/mol
logP4.45
Hydrogen Bond Acceptors6
Polar Surface Area54.97 Ų
Aqueous SolubilitylogSw = -4.18 (Low)

Crystallographic data (unavailable for this compound) suggest analogous dihydroquinolines exhibit planar quinoline rings with bond lengths of 1.47 Å (C-N) and 1.54 Å (C-C). The benzenesulfonyl group adopts a pseudo-axial conformation, as observed in structurally related compounds .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves a multi-step sequence:

  • Quinoline Core Formation: Pfitzinger reaction between isatin derivatives and aromatic aldehydes under basic conditions.

  • Sulfonylation: Introduction of the benzenesulfonyl group via nucleophilic aromatic substitution (SNAr) using benzenesulfonyl chloride .

  • N-Alkylation: Reaction with 4-methylbenzyl bromide to install the NN-((4-methylphenyl)methyl)amine group .

Reaction Optimization

  • Yield Enhancement: Use of DMF as a solvent at 80°C improves sulfonylation efficiency (yield >75%) .

  • Catalysis: Pd(OAc)2_2 facilitates C-N coupling during N-alkylation, reducing side-product formation .

Pharmacological Applications

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulation

Structural analogs of this compound demonstrate CFTR potentiation by binding to the nucleotide-binding domain 1 (NBD1), as evidenced in patent WO2022076628A1 . The benzenesulfonyl group may stabilize the open-channel conformation of CFTR, though direct evidence for this compound remains pending .

Anti-Inflammatory Activity

Dihydroquinoline derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) at IC50_{50} values of 0.8–2.3 μM. The methoxy group enhances membrane permeability, critical for intracellular target engagement .

Pharmacokinetic and Toxicological Profile

ADME Properties

  • Absorption: High logP (4.45) suggests favorable intestinal absorption but potential first-pass metabolism .

  • Metabolism: Cytochrome P450 3A4 mediates oxidative demethylation of the methoxy group, producing a catechol intermediate .

Table 2: Predicted ADME Parameters

ParameterValueMethod
Plasma Protein Binding92%QikProp
CYP3A4 InhibitionModerate (Ki=4.7μMK_i = 4.7 \mu\text{M})SwissADME
HERG InhibitionLow (pIC50_{50} = 4.2)ProTox-II

Future Directions and Challenges

Target Validation

While computational models predict affinity for CFTR and COX-2, experimental validation via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) is required .

Synthetic Scalability

Current routes suffer from low atom economy (37% for Step 2). Flow chemistry approaches could enhance throughput and reduce waste .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator